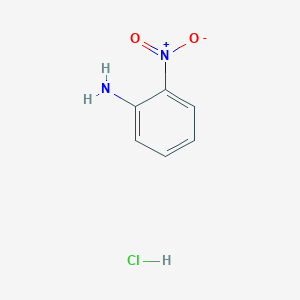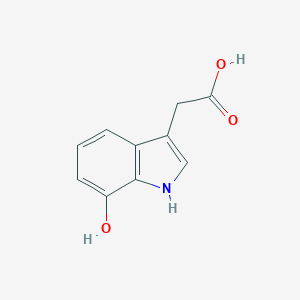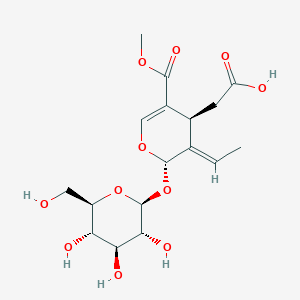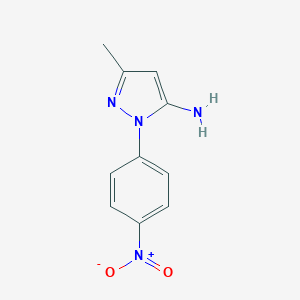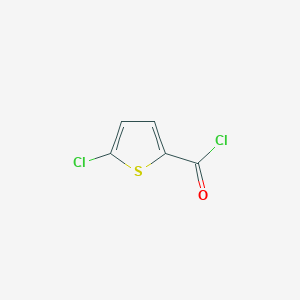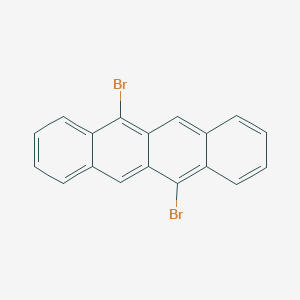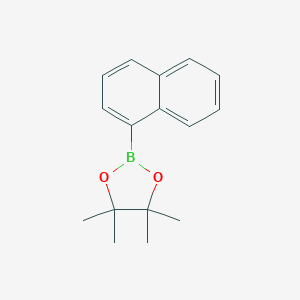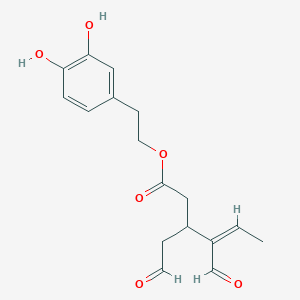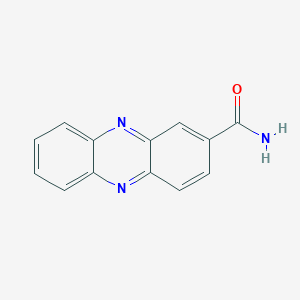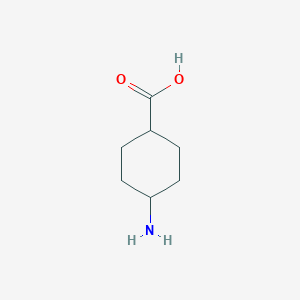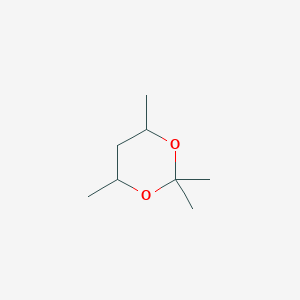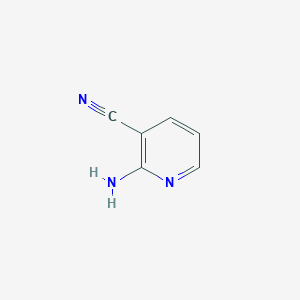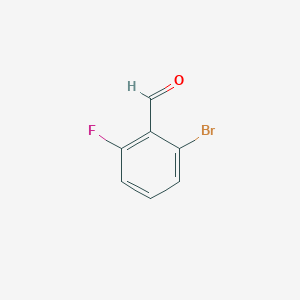
Holmium-167
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium-167 is a radioactive isotope of the rare earth element holmium. It has a half-life of 1.75 days and emits beta particles and gamma rays. Due to its unique properties, holmium-167 has gained attention in the field of scientific research, particularly in the areas of cancer therapy and nuclear medicine.
Mécanisme D'action
Holmium-167 emits beta particles and gamma rays, which can penetrate tissues and target cancer cells. The beta particles deposit energy in the cancer cells, leading to their destruction. The gamma rays can also be detected by imaging techniques, allowing for the visualization of the distribution of the radioisotope in the body.
Effets Biochimiques Et Physiologiques
Holmium-167 has been shown to have minimal biochemical and physiological effects on the body. It is excreted primarily through the urinary system, and its radiation dose to normal tissues is relatively low compared to other radioisotopes used in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Holmium-167 has several advantages for lab experiments, including its high specific activity, which allows for precise measurements and low background radiation. It also has a short half-life, which minimizes radiation exposure to researchers. However, its availability is limited, and its production requires a nuclear reactor, which can be costly and time-consuming.
Orientations Futures
Holmium-167 holds promise for future scientific research in various fields. Some potential areas of research include the development of new radiotracers for imaging and diagnosis, the use of holmium-167 in combination with other therapies for cancer treatment, and the exploration of its potential applications in environmental studies. Further research is needed to fully understand the potential of holmium-167 in these areas.
In conclusion, holmium-167 is a valuable radioisotope for scientific research, with potential applications in nuclear medicine, cancer therapy, and environmental studies. Its unique properties make it an attractive option for targeted radiation therapy and radiotracer imaging. Further research is needed to fully explore its potential and expand its applications in various fields.
Méthodes De Synthèse
Holmium-167 can be produced by irradiating natural holmium targets with neutrons in a nuclear reactor. The resulting holmium-166 undergoes beta decay to form holmium-167.
Applications De Recherche Scientifique
Holmium-167 has been used in various scientific research applications, including nuclear medicine, cancer therapy, and environmental studies. In nuclear medicine, holmium-167 is used as a radiotracer for imaging and diagnosis of various diseases, such as liver cancer and rheumatoid arthritis. In cancer therapy, holmium-167 is used as a radioisotope for targeted radiation therapy, particularly for the treatment of liver cancer and bone metastases. Holmium-167 has also been used in environmental studies, such as tracing the movement of pollutants in groundwater.
Propriétés
Numéro CAS |
15750-04-6 |
|---|---|
Nom du produit |
Holmium-167 |
Formule moléculaire |
Ho |
Poids moléculaire |
166.93314 g/mol |
Nom IUPAC |
holmium-167 |
InChI |
InChI=1S/Ho/i1+2 |
Clé InChI |
KJZYNXUDTRRSPN-NJFSPNSNSA-N |
SMILES isomérique |
[167Ho] |
SMILES |
[Ho] |
SMILES canonique |
[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



